

Application Notes and Protocols for Gallium Arsenide in High-Efficiency Solar Cells

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Compound of Interest

Compound Name: Gallium arsenate

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This document provides a detailed overview of the application of Gallium Arsenide (GaAs) in the fabrication of high-efficiency solar cells. It includes key performance data, detailed experimental protocols for fabrication and characterization, and visual workflows to illustrate the complex processes involved.

Introduction to Gallium Arsenide Solar Cells

Gallium arsenide has emerged as a critical material in the field of photovoltaics, primarily due to its superior electronic and optical properties compared to conventional silicon. Its direct bandgap allows for efficient light absorption with a significantly thinner layer of material.^[1] This, combined with high electron mobility, results in solar cells with exceptional conversion efficiencies.^[2] GaAs-based solar cells hold the record for single-junction cell efficiency and are extensively used in applications demanding high performance, such as in satellites and spacecraft for NASA and the military.^[1]

The primary drawback of GaAs solar cells is the high cost of the GaAs substrate.^[1] Research efforts are focused on developing cost-effective fabrication methods, such as thin-film technologies and substrate reuse, to make GaAs solar cells viable for a broader range of applications.^{[1][3]}

Performance of High-Efficiency GaAs Solar Cells

The following tables summarize the key performance metrics of various high-efficiency GaAs solar cells reported in the literature.

Table 1: Single-Junction GaAs Solar Cell Performance

Cell Type	Efficiency (%)	V _{oc} (V)	J _{sc} (mA/cm ²)	Fill Factor (%)	Illumination Condition	Reference
Thin-Film GaAs	68.9	-	-	-	Laser Light (858 nm)	[4][5][6]
Single-Junction GaAs	29.1	-	-	-	AM1.5G	[7]
GaAs on Porosified Ge	23.1	1.012	26.28	81.98	-	[8]
High-Growth Rate (MOVPE)	-	1.061	-	83.2	-	[9]
Peeled Film (under AM0)	-	0.874	-	68	AM0	[10]
HVPE Grown	>25	1.04 - 1.07	-	-	AM1.5G	[11]
Flexible Freestanding	19.62	-	-	-	AM1.5G	[12][13]
High-Growth Rate (100 μm/h)	23.6	1.028	-	-	AM1.5g	[14]

Table 2: Multi-Junction III-V/GaAs Solar Cell Performance

Cell Type	Efficiency (%)	V _{oc} (V)	J _{sc} (mA/cm ²)	Fill Factor (%)	Illumination Conditions	Reference
GaInP/GaAs/Ge Triple-Junction	29.3	-	-	-	AM0	[15]
GaInP/GaAs/Ge Triple-Junction	32.3	-	-	-	AM1.5D, 44 W/cm ²	[15]
InGaP-GaAs-CIGS Triple-Junction	29.3 (aperture)	2.97	12.41	80	Standard Illumination	[16]
AlGaAs/GaAs/Si Triple-Junction (modeled)	41.5	2.89	13.1	-	1-Sun	[8]
AlGaAs/GaAs-Si-InGaAs Four-Junction (modeled)	49	-	-	-	1-Sun	[8]

Experimental Protocols

This section provides detailed methodologies for the fabrication and characterization of high-efficiency GaAs solar cells.

Fabrication Protocols

This protocol describes the growth of a GaAs solar cell with an absorber layer at a high growth rate.[\[9\]](#)[\[17\]](#)

Equipment:

- Aixtron CRIUS Close Coupled Showerhead MOVPE reactor
- 4-inch GaAs (100) wafers with a 6° offcut
- Precursors: Trimethylgallium (TMGa), Trimethylindium (TMIn), Trimethylaluminum (TMAI), Arsine (AsH₃), Phosphine (PH₃), Silane (SiH₄), Dimethylzinc (DMZn)

Procedure:

- Substrate Preparation: Load the GaAs wafer into the MOVPE reactor.
- Growth of Buffer and Back Surface Field (BSF) Layers:
 - Initiate growth at a reactor pressure of 100 mbar.[\[18\]](#)
 - Grow a GaAs buffer layer.
 - Grow an AlGaAs Back Surface Field (BSF) layer.
- Growth of the n-GaAs Absorber Layer:
 - Increase the growth rate to 94 μm/h.[\[9\]](#)
 - Maintain a low V/III ratio of 5.[\[9\]](#)
 - The growth duration for a 2.4 μm thick absorber layer is approximately 100 seconds.[\[9\]](#)
 - The growth temperature is maintained between 640 °C and 770 °C.[\[18\]](#)

- Growth of Emitter and Window Layers:
 - Grow a p-GaAs emitter layer.
 - Grow a p-AlGaAs window layer.
- Growth of Contact Layer:
 - Grow a p+-GaAs contact layer to facilitate ohmic contact formation.
- Post-Growth Processing:
 - Perform photolithography to define the metal grid contacts.
 - Deposit metal contacts (e.g., Ti/Pt/Au for p-contact and AuGe/Ni/Au for n-contact) via electron beam evaporation.
 - Perform mesa etching to isolate individual cells.
 - Deposit an anti-reflective coating (e.g., $\text{SiN}_x/\text{TiO}_2$) to minimize reflection losses.

This protocol describes a method to create thin-film GaAs solar cells by separating the epitaxial layers from the reusable GaAs substrate.[\[19\]](#)[\[20\]](#)[\[21\]](#)

Equipment:

- MOVPE reactor
- Photoresist and photolithography equipment
- E-beam evaporator
- Electrochemical deposition setup
- Hydrofluoric acid (HF) bath
- Flexible carrier substrate (e.g., polyimide) with an adhesive

Procedure:

- Epitaxial Growth:
 - On a GaAs substrate, grow the following layers sequentially using MOVPE:
 - AlAs sacrificial release layer (e.g., 50 nm).[21]
 - The desired GaAs solar cell structure in an inverted configuration (p-on-n).[21]
- Device Pre-processing:
 - Deposit a photoresist and etch the perimeter of the device down to the AlAs release layer. [19][20]
 - Deposit Cr/Au as a back contact and for mechanical support.[19][20]
 - Electrochemically deposit a thicker layer of copper (Cu) for handling.[19][20]
 - Attach a flexible carrier with an adhesive.[19][20]
- Epitaxial Lift-Off:
 - Immerse the structure in a hydrofluoric acid (HF) solution. The HF will selectively etch the AlAs sacrificial layer, releasing the thin-film solar cell from the GaAs substrate.[19][20][21]
 - The GaAs substrate can now be cleaned and reused for subsequent growths.
- Final Device Fabrication:
 - Perform standard photolithography to define the top contact grid.[20]
 - Deposit the top metal contacts.
 - Isolate the mesa structures.
 - Deposit an anti-reflective coating.[20]

Characterization Protocols

This protocol outlines the procedure for measuring the current-voltage characteristics of a solar cell to determine its key performance parameters.[\[10\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

Equipment:

- Solar simulator with a calibrated light source (e.g., AM1.5G spectrum, 1000 W/m²)
- Source Measure Unit (SMU) or a programmable power supply and a precision multimeter
- 4-wire (Kelvin) probes
- Temperature-controlled stage

Procedure:

- Setup:
 - Place the solar cell on the temperature-controlled stage and maintain a constant temperature (typically 25 °C).
 - Connect the solar cell to the SMU using a 4-wire Kelvin configuration to minimize the effects of probe resistance.[\[23\]](#) The current is sourced through two leads, and the voltage is measured across the other two leads.[\[23\]](#)
- Measurement under Illumination:
 - Illuminate the solar cell with the solar simulator at a calibrated intensity of 1 sun (1000 W/m²).
 - Sweep the voltage across the solar cell from a reverse bias condition to a forward bias condition (e.g., from -0.2 V to the open-circuit voltage).
 - At each voltage step, measure the corresponding current.
- Data Analysis:
 - Plot the measured current (I) as a function of the voltage (V).

- Open-Circuit Voltage (V_{oc}): The voltage at which the current is zero.[\[3\]](#)
- Short-Circuit Current (I_{sc}): The current at which the voltage is zero.[\[3\]](#)
- Maximum Power Point (P_{max}): Find the voltage (V_{mp}) and current (I_{mp}) at which the product $P = V * I$ is maximum.
- Fill Factor (FF): Calculate the fill factor using the formula: $FF = (V_{mp} * I_{mp}) / (V_{oc} * I_{sc})$.[\[4\]](#)[\[6\]](#)
- Efficiency (η): Calculate the conversion efficiency using the formula: $\eta = P_{max} / P_{in}$, where P_{in} is the incident light power.

This protocol describes how to measure the external quantum efficiency of a solar cell, which is the ratio of the number of charge carriers collected to the number of incident photons at a specific wavelength.[\[2\]](#)[\[25\]](#)[\[26\]](#)

Equipment:

- Monochromatic light source (e.g., a white light source with a monochromator)
- Chopper
- Lock-in amplifier
- Calibrated reference photodiode
- Low-noise pre-amplifier

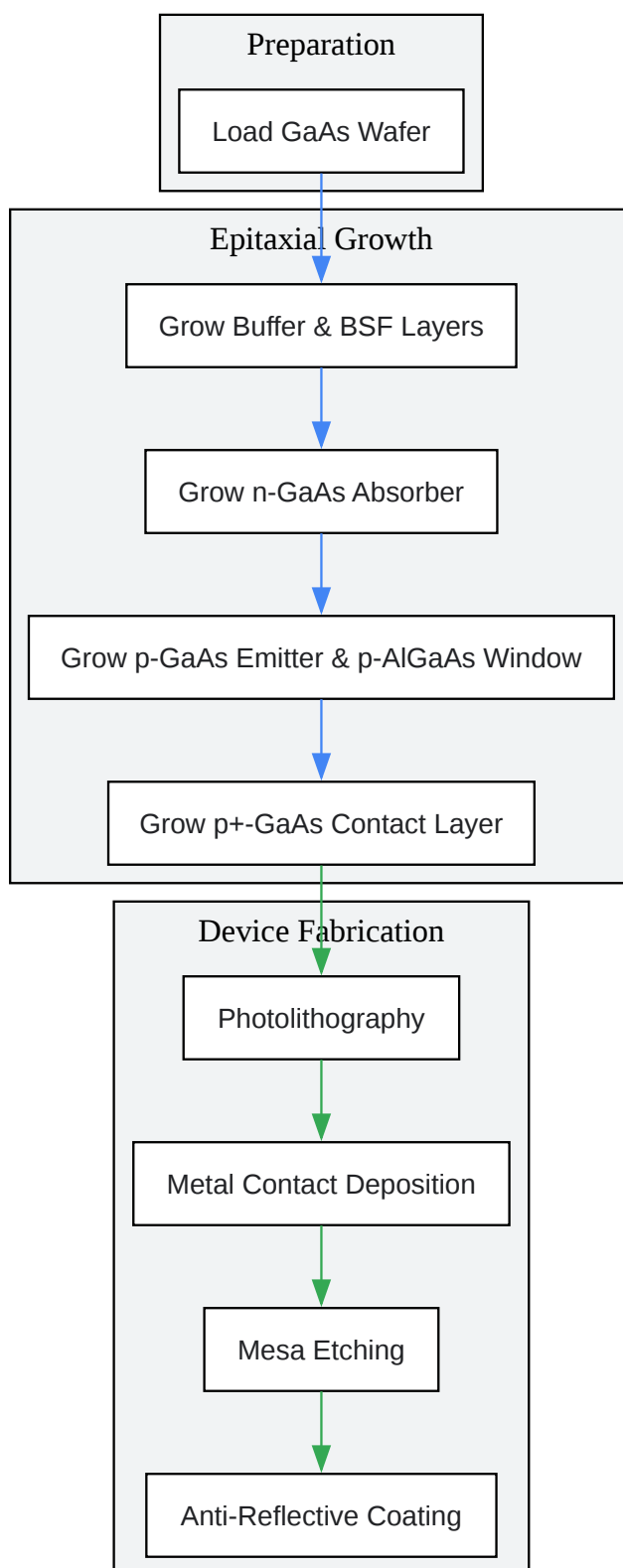
Procedure:

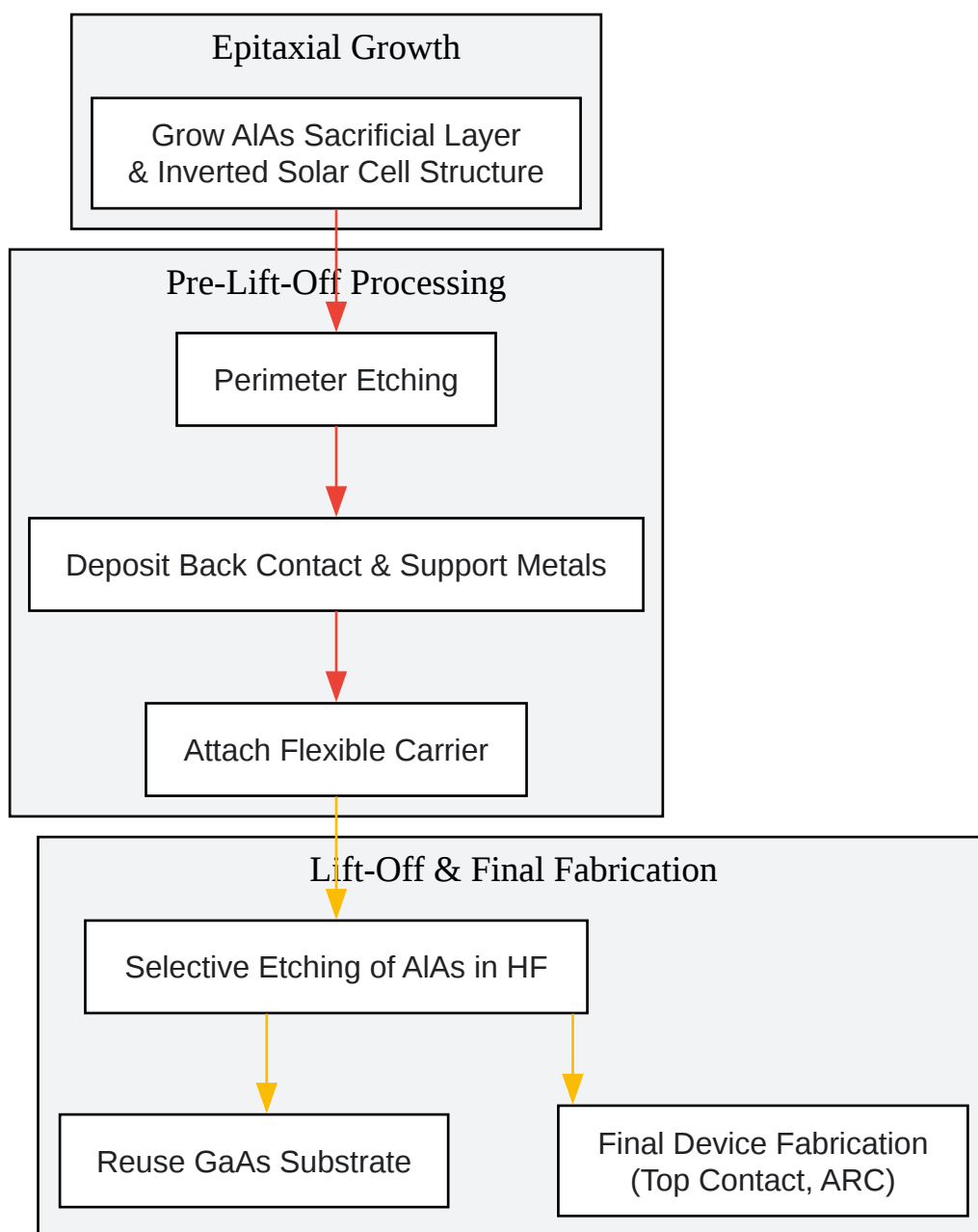
- System Calibration:
 - Direct the monochromatic light beam onto the calibrated reference photodiode.
 - Measure the spectral response of the reference photodiode at each wavelength to determine the incident photon flux.

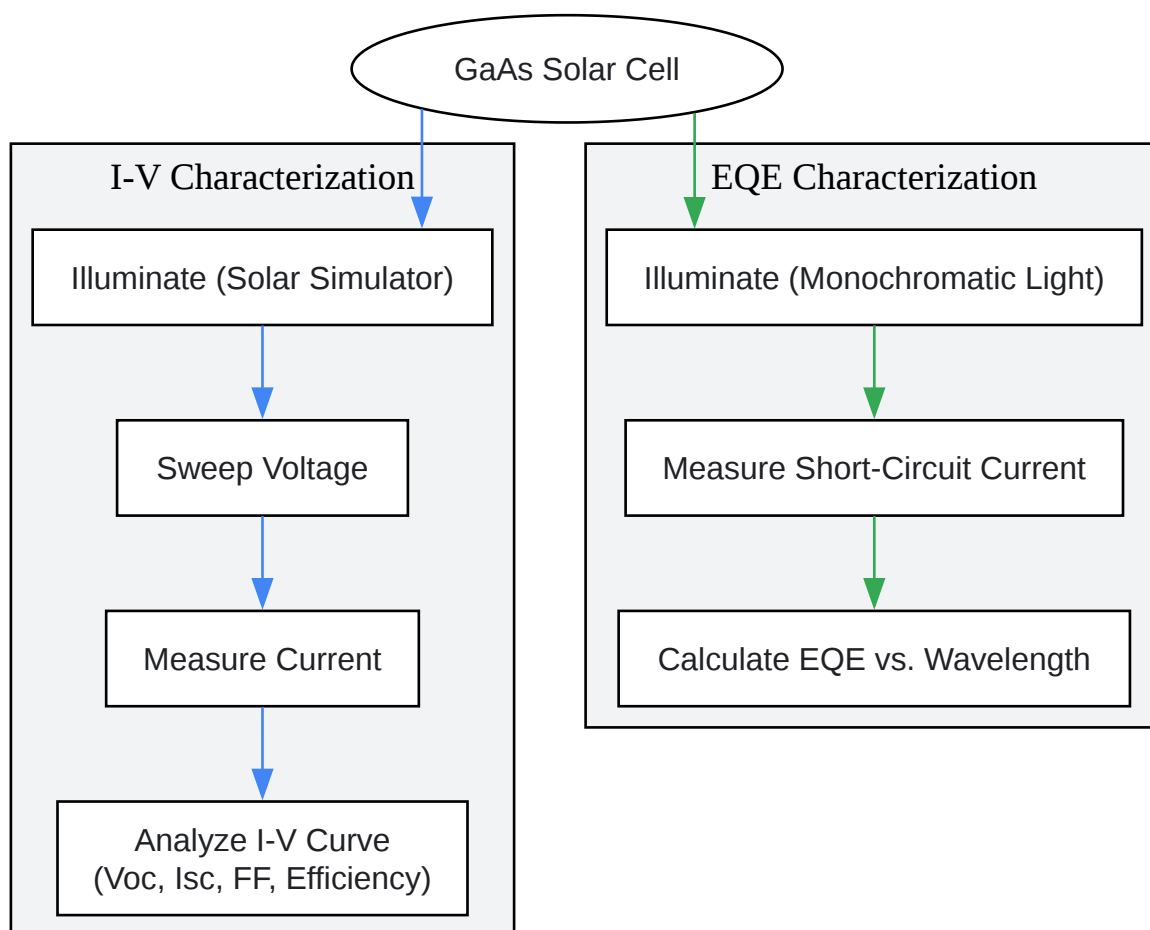
- Sample Measurement:
 - Replace the reference photodiode with the solar cell under test.
 - Illuminate the solar cell with the chopped monochromatic light at a specific wavelength.
 - Measure the short-circuit current generated by the solar cell using the lock-in amplifier to distinguish the signal from background noise.
 - Repeat this measurement across the desired range of wavelengths (e.g., 300 nm to 1200 nm).
- EQE Calculation:
 - For each wavelength, calculate the EQE using the formula: $EQE(\lambda) = (I_{sc}(\lambda) / q) / (\Phi(\lambda))$, where $I_{sc}(\lambda)$ is the measured short-circuit current at wavelength λ , q is the elementary charge, and $\Phi(\lambda)$ is the incident photon flux at that wavelength.
- Data Analysis:
 - Plot the EQE as a function of wavelength. The resulting curve provides insights into how efficiently the solar cell converts photons of different energies into electrical current.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the fabrication and characterization of GaAs solar cells.







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